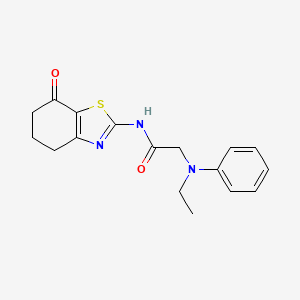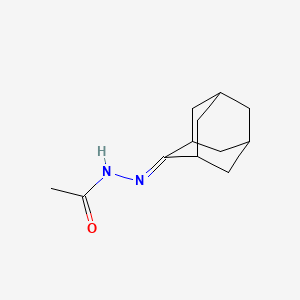
N'-(adamantan-2-ylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(adamantan-2-ylidene)acetohydrazide is a compound that features an adamantane moiety linked to an acetohydrazide group The adamantane structure is known for its high hydrophobicity and stability, which can significantly influence the biological activity of the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(adamantan-2-ylidene)acetohydrazide typically involves the reaction of adamantan-2-one with acetohydrazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for N’-(adamantan-2-ylidene)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(adamantan-2-ylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield adamantan-2-ylidene oxides, while substitution reactions can produce a variety of N-substituted acetohydrazides.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: Its hydrophobic nature and stability make it a candidate for drug delivery systems and as a scaffold for designing bioactive molecules.
Industry: The compound’s stability and hydrophobicity make it useful in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which N’-(adamantan-2-ylidene)acetohydrazide exerts its effects is not fully understood. it is believed that the adamantane moiety enhances the compound’s ability to interact with hydrophobic regions of biological membranes, potentially disrupting membrane integrity and function. Additionally, the hydrazide group may participate in hydrogen bonding and other interactions with biological targets, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(adamantan-2-ylidene)benzohydrazide: Known for its potential antibacterial activity.
N’-(adamantan-2-ylidene)-5-bromothiophene-2-carbohydrazide: Exhibits antiproliferative activity against tumor cell lines.
Uniqueness
N’-(adamantan-2-ylidene)acetohydrazide stands out due to its specific combination of the adamantane and acetohydrazide moieties, which confer unique properties such as enhanced stability and hydrophobicity
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
N-(2-adamantylideneamino)acetamide |
InChI |
InChI=1S/C12H18N2O/c1-7(15)13-14-12-10-3-8-2-9(5-10)6-11(12)4-8/h8-11H,2-6H2,1H3,(H,13,15) |
Clé InChI |
ZSPDGPJAJQGZSG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NN=C1C2CC3CC(C2)CC1C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-(2,3-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12461943.png)
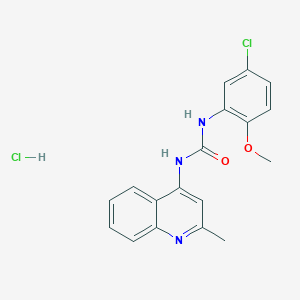
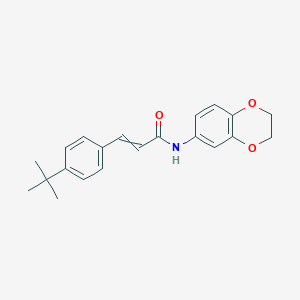
![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B12461959.png)

![2-[4-(dimethylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12461968.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]butanediamide](/img/structure/B12461978.png)
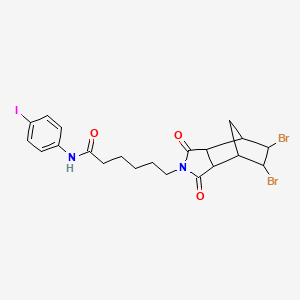
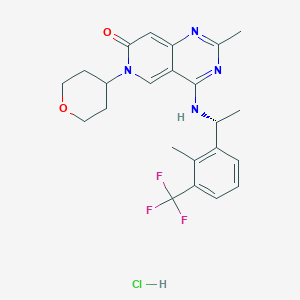
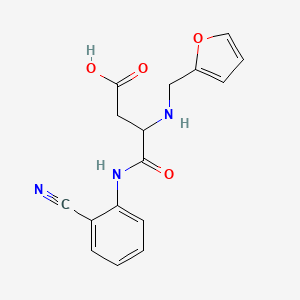

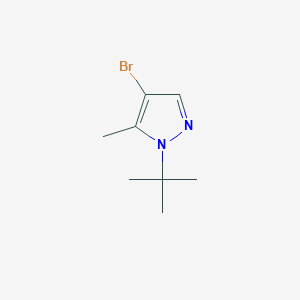
![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B12462020.png)
